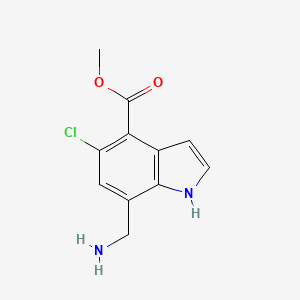
Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of an aminomethyl group at the 7th position, a chlorine atom at the 5th position, and a carboxylate ester group at the 4th position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the aminomethyl and chloro substituents. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines. Substitution reactions can result in various substituted indole derivatives.
科学的研究の応用
Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs, particularly those targeting neurological or oncological conditions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the chloro and carboxylate groups can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Indole-3-carboxylate: Another indole derivative with a carboxylate group, but lacking the aminomethyl and chloro substituents.
5-Chloroindole: Similar in structure but without the aminomethyl and carboxylate groups.
7-Aminomethylindole: Lacks the chloro and carboxylate groups but shares the aminomethyl substitution.
Uniqueness: Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-11(15)9-7-2-3-14-10(7)6(5-13)4-8(9)12/h2-4,14H,5,13H2,1H3 |
InChIキー |
PCKKJNBQRAWVNW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C2=C1C=CN2)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
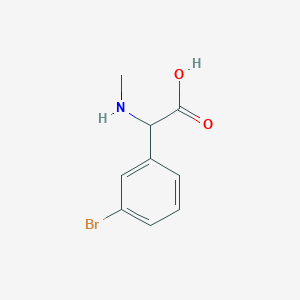
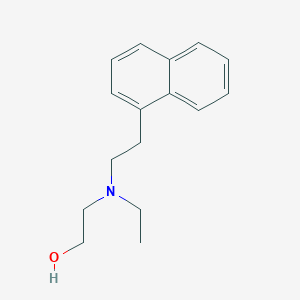
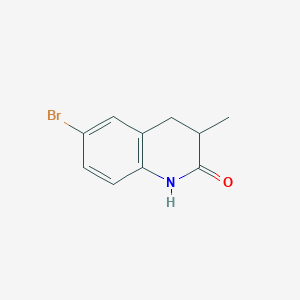
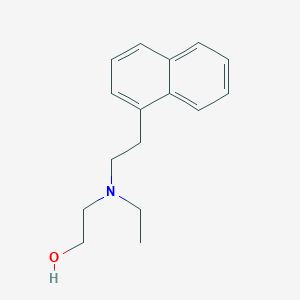

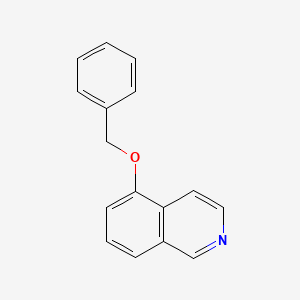

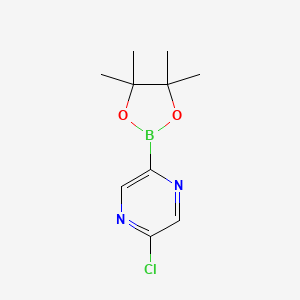
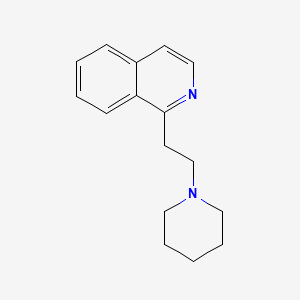

![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)

